1-{3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
1-{3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a piperazine ring attached to a thiadiazole moiety, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-11-2-4-12(5-3-11)10-13-16-14(19-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJNMXHNLHYSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177498 | |
| Record name | 1-[3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946419-02-9 | |
| Record name | 1-[3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946419-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and carboxylic acids.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with piperazine.
Substitution with 4-Methylphenyl Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-{3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway and conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The following table summarizes the cytotoxic effects of related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound 22 | MCF-7 | 0.28 |
| Compound 22 | A549 | 0.52 |
| Compound X | SK-MEL-2 | 4.27 |
Studies have shown that the structural modifications on the thiadiazole ring can enhance cytotoxicity against specific cancer types, suggesting a structure–activity relationship (SAR) that could be exploited for drug development .
Antimicrobial Activity
Compounds similar to 1-{3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine have been evaluated for their antimicrobial properties. Preliminary studies suggest potential effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Antitubercular Activity
The compound has shown promise in anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Similar thiadiazole derivatives have demonstrated significant inhibition of bacterial growth, indicating potential therapeutic applications in treating tuberculosis.
Case Study 1: Anticancer Research
A study conducted on various thiadiazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7) and lung carcinoma (A549). The research highlighted the importance of substituent groups on the thiadiazole ring in enhancing anticancer activity .
Case Study 2: Antitubercular Screening
In another investigation, a series of thiadiazole derivatives were screened for their antitubercular properties. One derivative exhibited an IC50 value significantly lower than that of standard treatments, suggesting it could serve as a lead compound for further development.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-{3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be compared with other similar compounds, such as:
1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine: This compound has a similar structure but with a chlorine substituent instead of a methyl group, which may result in different chemical and biological properties.
1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine:
1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine: The nitro group can significantly alter the compound’s electronic properties and biological activity.
Biological Activity
1-{3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a novel compound belonging to the class of thiadiazole derivatives. Its unique structure, featuring a piperazine ring attached to a thiadiazole moiety substituted with a 4-methylphenyl group, has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.
Structural Overview
The compound can be represented by the following chemical structure:
- IUPAC Name : 3-[(4-methylphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
- Molecular Formula : C14H18N4S
- Molecular Weight : 274.39 g/mol
- CAS Number : 946419-02-9
Anticancer Activity
Research indicates that the 1,2,4-thiadiazole scaffold exhibits significant anticancer properties. For instance:
- A study demonstrated that derivatives of thiadiazoles show cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549), with IC50 values as low as 0.28 µg/mL .
- The structure–activity relationship (SAR) analysis revealed that substituents on the thiadiazole ring significantly influence cytotoxicity, with certain modifications enhancing activity against specific cancer types .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound 22 | MCF-7 | 0.28 |
| Compound 22 | A549 | 0.52 |
| Compound X | SK-MEL-2 | 4.27 |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored:
- Compounds derived from the thiadiazole scaffold have shown moderate to good activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis .
- The presence of specific functional groups within the structure enhances their antimicrobial efficacy.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives are noteworthy:
- A pharmacophoric study identified key features responsible for anticonvulsant activity, including hydrogen bonding domains and hydrophobic aromatic rings .
- In vivo studies using PTZ and MES models indicated that certain derivatives exhibited up to 83% inhibition in seizure activity at dosages of 20 mg/kg .
Study on Anticancer Activity
In a comprehensive study conducted by researchers at Banasthali Vidyapith:
- Various thiadiazole derivatives were synthesized and evaluated for their anticancer properties.
- The most active compounds demonstrated significant inhibition of tumor growth in vitro and were further analyzed through molecular docking studies to understand their interaction with tubulin .
Study on Anticonvulsant Activity
Another study focused on evaluating the anticonvulsant activity of synthesized compounds:
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-thiadiazole-piperazine core in this compound?
The synthesis typically involves multi-step reactions:
- Thiadiazole formation : Use of Lawesson’s reagent to cyclize thioamide precursors, as seen in analogous 1,3,4-thiadiazole derivatives .
- Piperazine coupling : Nucleophilic substitution or reductive amination to attach the piperazine moiety, with optimization of solvents (e.g., DMF) and catalysts (e.g., Pd/C) for yield enhancement .
- 4-Methylphenylmethyl introduction : Alkylation via benzyl halides under basic conditions (e.g., K₂CO₃) . Key validation : Monitor intermediates via TLC and purify via column chromatography .
Q. How can purity and structural integrity be validated post-synthesis?
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- NMR : Confirm substituent positions (e.g., ¹H NMR for methylphenyl protons at δ 2.3 ppm) .
- Raman spectroscopy : Identify thiadiazole ring vibrations (e.g., 650–750 cm⁻¹) and differentiate isomers .
- Elemental analysis : Verify C, H, N, S composition within ±0.4% of theoretical values .
Q. What in vitro models are appropriate for preliminary assessment of antimicrobial activity?
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Evaluate bactericidal kinetics at 2× MIC over 24 hours .
- Biofilm disruption : Quantify biomass reduction using crystal violet staining .
Advanced Research Questions
Q. How does the 4-methylphenylmethyl group influence binding affinity to biological targets?
- SAR studies : Compare activity of analogs lacking the methyl group using radioligand binding assays (e.g., 5-HT₁A receptor affinity) .
- Docking simulations : Molecular dynamics (MD) in AutoDock Vina to assess hydrophobic interactions in receptor pockets (e.g., serotonin receptors) .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy trade-offs .
Q. What computational approaches predict protonation states and solubility in physiological conditions?
- pKa prediction : Use MoKa software to model piperazine basicity (predicted pKa ~7.8–8.2) and compare with experimental Sirius T3 measurements .
- Solubility modeling : Apply COSMO-RS to estimate logP and aqueous solubility, adjusting for thiadiazole hydrophobicity .
- MD simulations : Simulate solvation shells in explicit water to assess aggregation propensity .
Q. How can pharmacokinetic (PK) optimization address challenges from thiadiazole and piperazine moieties?
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .
- Prodrug design : Mask piperazine amines with acetyl groups to enhance bioavailability, followed by esterase-triggered release .
- PK/PD modeling : Integrate plasma concentration-time profiles with antimicrobial efficacy using NONMEM .
Q. What mechanistic insights can molecular docking provide for serotonin receptor interactions?
- Receptor-ligand dynamics : Dock the compound into 5-HT₁A homology models (PDB: 6WGT) to identify H-bonds with Asp116 and hydrophobic contacts with Phe112 .
- Conformational analysis : Compare coplanar vs. perpendicular aryl-piperazine orientations using free-energy perturbation (FEP) calculations .
- Mutagenesis validation : Test binding affinity in receptors with Ala substitutions at predicted interaction sites .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Thiadiazole-Piperazine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | Lawesson’s reagent, toluene, 110°C | 65–75 | |
| Piperazine coupling | K₂CO₃, DMF, 80°C, 12h | 50–60 | |
| Alkylation | 4-Methylbenzyl chloride, Et₃N, THF, rt | 70–80 |
Q. Table 2: Biological Activity Assessment Workflow
Notes
- All methodologies are derived from peer-reviewed studies on analogous piperazine/thiadiazole systems.
- Contradictions in data (e.g., reduced activity with cyclodextrin inclusion ) highlight the need for iterative SAR refinement.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
